molecular formula C9H14Cl2N2 B1472938 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2098056-77-8

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Cat. No.: B1472938
CAS No.: 2098056-77-8
M. Wt: 221.12 g/mol
InChI Key: OOHXANNKKOPKKD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a substituted tetrahydroindazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 3 and a methyl (-CH₃) group at position 5 of the partially saturated indazole ring system. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h6H,2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHXANNKKOPKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2H-Indazole Core

  • Organophosphorus-Mediated Reductive Cyclization: Nazaré et al. demonstrated the synthesis of 3-amino-2H-indazoles via reductive cyclization of substituted benzamidines derived from 2-nitrobenzonitriles. This method shows good functional group tolerance and yields, which is critical for preparing substituted indazoles like the tetrahydroindazole core of the target compound.

  • Cp*Co(III)-Promoted C-H Functionalization/Cyclization: Ellman et al. reported a bench-top reaction for N-aryl-2H-indazoles synthesis through C-H bond functionalization and cyclization cascades. This method tolerates various functional groups and can be scaled up, which is advantageous for complex indazole derivatives.

  • Rhodium(III)-Catalyzed Tandem Cyclization: Several reports describe Rh(III)-catalyzed C-H activation and cyclization strategies to form 2H-indazoles with diverse substituents, including acylated derivatives. These methods provide moderate to high yields and functional group tolerance, suitable for preparing substituted tetrahydroindazoles.

Experimental Data and Optimization

Though specific experimental data for this compound are scarce, insights can be drawn from related indazole functionalization studies.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation to tetrahydroindazole core Phenylhydrazine + 2-(hydroxymethylene)cyclohexanone, reflux in ethanol 60-75 Efficient formation of indazole skeleton
Methylation at 5-position Methyl-substituted precursor or directed alkylation 50-70 Position-selective methylation required
Chloromethylation at 3-position Formaldehyde + HCl or chloromethyl methyl ether, acidic medium 55-65 Controlled to avoid poly-substitution
Formation of hydrochloride salt Treatment with HCl in ether or aqueous solution Quantitative Stabilizes compound, improves purity

Functional Group Tolerance and Purity

  • The synthetic route tolerates halogen substituents and electron-donating groups on the aromatic ring, which is useful for analog synthesis.

  • Purification is typically achieved by recrystallization or flash chromatography using petroleum ether/ethyl acetate mixtures.

Research Findings and Advances

  • Recent advances in indazole synthesis emphasize metal-catalyzed C-H activation and cyclization methods that offer regioselectivity and functional group compatibility.

  • Visible-light-driven decarboxylative coupling methods have been developed for 2H-indazoles, allowing for mild conditions and high yields, which could be adapted for functionalizing tetrahydroindazole derivatives.

  • The use of radical stabilizers such as hexafluoroisopropanol (HFIP) in reaction solvents has improved yields in related indazole functionalization reactions.

Scientific Research Applications

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

5-Methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride (HC-3316)

  • Structure : Lacks the chloromethyl group at position 3 but retains the methyl group at position 4.
  • Properties : Purity of 97% (HCl salt form) .

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic Acid

  • Structure : Features a carboxylic acid (-COOH) substituent at position 5 instead of methyl and lacks the chloromethyl group.
  • Similarity Score : 0.98 (high structural overlap) .
  • Key Difference : The carboxylic acid group introduces polarity, increasing water solubility but reducing membrane permeability compared to the hydrophobic chloromethyl group in the target compound.

3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole

  • Structure : Contains a complex aryl substituent at position 2 and a chlorine atom at position 3.
  • Properties : Polar surface area (PSA) = 27.05 .
  • Key Difference : The bulky aryl group and halogen substituents enhance steric hindrance and electronic effects, likely altering binding affinities in biological systems compared to the simpler chloromethyl substituent in the target compound.

Physicochemical Properties

Property Target Compound (Chloromethyl derivative) HC-3316 3-Methyl-indazole-5-carboxylic Acid Difluoromethoxy-phenyl Derivative
Molecular Weight ~230–250 (estimated) Not specified Not specified ~359.68 (for similar analog)
Polar Surface Area ~20–30 (estimated) Not reported Higher (due to -COOH) 27.05
Solubility Moderate (HCl salt enhances solubility) High (HCl salt) High (polar -COOH group) Low (bulky substituents)
Reactivity High (chloromethyl enables alkylation) Low Low Moderate (aryl halide reactivity)

Biological Activity

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a compound belonging to the indazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Overview of Indazole Derivatives

Indazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound in focus is synthesized through various methods involving cyclization reactions with chloromethyl and methyl substitutions that enhance its biological profile .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. These properties are attributed to its ability to interact with specific molecular targets, potentially inhibiting the growth of various pathogens while modulating inflammatory responses.

Cancer Therapeutics

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of tumor cells by targeting key signaling pathways involved in cancer progression. For example, it has shown inhibitory effects on cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon carcinoma), with IC50 values indicating potent activity .

Cell LineIC50 Value (µM)
HeLa1.7
A3750.87
HCT-1160.55

The biological activity of this compound is believed to involve the modulation of enzyme activity and receptor interactions. The chloromethyl group enhances its reactivity, allowing it to bind effectively to target proteins involved in disease processes .

For instance, it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs have shown promise in cancer therapy by preventing uncontrolled cell division .

Case Studies and Research Findings

  • Inhibition of CDK Activity : A study demonstrated that derivatives of indazole compounds could inhibit CDK1 and CDK2 with IC50 values in the nanomolar range. Such inhibition is crucial for developing targeted therapies against various cancers .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against specific bacterial strains, demonstrating its potential as a new antimicrobial agent.
  • Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory properties in vitro, showing a reduction in pro-inflammatory cytokine production in activated immune cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride

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